molecular formula C9H7F3N2O B1528831 2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile CAS No. 1515425-69-0

2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile

Cat. No. B1528831
CAS RN: 1515425-69-0
M. Wt: 216.16 g/mol
InChI Key: LTYKSQRXRKEKJW-UHFFFAOYSA-N
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Description

“2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile” is a chemical compound with a molecular weight of 216.16 . Its IUPAC name is 2-(2,2,2-trifluoro-1-methylethoxy)nicotinonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3N2O/c1-6(9(10,11)12)15-8-7(5-13)3-2-4-14-8/h2-4,6H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 247.7±40.0 °C and a predicted density of 1.30±0.1 g/cm3 .

Scientific Research Applications

Inhibition of SARS CoV-2 RdRp

One study focused on the synthesis of azafluorene derivatives, including compounds structurally related to 2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile, as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The research utilized quantum chemical, modeling, and molecular docking analysis to study the interaction of these compounds with the RdRp enzyme, suggesting potential applications in antiviral drug development (Venkateshan et al., 2020).

Xanthine Oxidoreductase Inhibition

Another study examined 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (FYX-051), which shares a pyridine-carbonitrile motif with 2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile. FYX-051 was identified as a potent inhibitor of xanthine oxidoreductase, indicating its potential for treating conditions like hyperuricemia (Matsumoto et al., 2011).

Selective UV-vis and Fluorescence Probes

Research into tetrapyridyl tetrahydropyrrolopyrrolones, derivatives that could be structurally similar to the target compound, showed these molecules act as selective UV-vis and fluorescence "turn-on" probes for Zn2+ and Cd2+, demonstrating potential applications in chemical sensing and environmental monitoring (Gao et al., 2022).

Organic Synthesis and Functional Studies

Several studies have focused on the synthesis and functional analysis of pyridine derivatives, including efforts to understand their crystal structure, optical properties, and reactivity. These investigations provide insight into the versatile chemistry of pyridine-carbonitrile compounds and their potential applications in developing new materials and chemical sensors (Cetina et al., 2010; Kim et al., 2001).

Photophysical Properties

Another area of research involves the study of lanthanide ion complexes with thiophene-derivatized pybox, related to the luminescent properties of pyridine-carbonitrile derivatives. These complexes exhibit high luminescence quantum yields, suggesting their use in materials science for the development of new optical and electronic devices (de Bettencourt-Dias et al., 2007).

Safety and Hazards

Safety information for this compound includes several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling the compound.

properties

IUPAC Name

2-(1,1,1-trifluoropropan-2-yloxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-6(9(10,11)12)15-8-7(5-13)3-2-4-14-8/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYKSQRXRKEKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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